2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid
Overview
Description
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is a chemical compound that is structurally related to benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications have been extensively researched. Benzoic acid derivatives are known for their importance in drug molecules and natural products .
Synthesis Analysis
The synthesis of benzoic acid derivatives can involve various methods, including transition-metal catalysis for C–H bond functionalization . For instance, a Pd(II)-catalyzed meta-C–H functionalization method has been developed for benzoic acid derivatives, which is a significant advancement given the challenges associated with activating meta-C–H bonds of electron-poor arenes . Additionally, the synthesis of related compounds, such as 2-[(1-Hydroxy-2-naphthyl)carbonyl] benzoic acid, has been achieved using boric oxide as a catalyst, with high yields reported .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be complex, with potential for monomeric and dimeric forms. Spectroscopic methods, such as FT-IR and FT-Raman, along with computational methods like DFT, are used to investigate these structures . For example, the molecular structure of 2-[(2-hydroxyphenyl)carbonyloxy] benzoic acid has been studied, revealing details about its vibrational wavenumbers, infrared intensities, and Raman activities . The stability and charge delocalization of these molecules have also been analyzed using natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions, including hydrogen bonding and complexation with metals. Hydrogen-bonded block mesogens derived from semiperfluorinated benzoic acids have shown enhanced mesophase stability . Furthermore, compounds like 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids have been identified as new O,N,O-tridentate ligands capable of forming complexes with metals such as nickel(II) and copper(II) .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of different functional groups and the molecular conformation can affect properties such as hyperpolarizability, electronic properties, and thermodynamic properties . For instance, the first order hyperpolarizability and related properties of HPCBA have been calculated, providing insight into the nonlinear optical properties of the compound . Additionally, the thermal properties of benzoic acids with semiperfluorinated alkoxy tails have been investigated, revealing their influence on mesophase morphologies .
Scientific Research Applications
DNA Binding and Molecular Structure
A study on the synthesis and properties of Ru(II) complexes with 2-hydroxy-benzoic acid derivatives revealed their ability to bind to DNA via a non-intercalative mode. This could have implications in the study of molecular interactions and structural biology (Nataraj Chitrapriya et al., 2011).
Ligand Synthesis for Metal Complexes
Research on the synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids indicated their use as O,N,O-tridentate ligands for forming nickel(II) and copper(II) complexes. This has potential applications in materials science and coordination chemistry (Yulia S. Kudyakova et al., 2009).
Solar Cell Technology
A study on ternary blend polymer solar cells utilized Indene-C60 bisadduct as an electron-cascade acceptor material, in combination with poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl] and PC71BM, leading to a power conversion efficiency improvement. This demonstrates the role of these compounds in advancing renewable energy technologies (Pei Cheng et al., 2014).
Catalysts in Chemical Reactions
Research on AMO LDH-derived mixed oxides as acid–basic catalysts for the esterification of benzoic acid with 2-ethylhexanol showcased the potential of these compounds in catalyzing chemical reactions, relevant to industrial and synthetic chemistry (Jirayu Kuljiraseth et al., 2019).
Photonic Structures in Organic Solar Cells
A study on the effect of 2-D photonic structures on light absorption in organic solar cells used a blend system containing poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]-thiophenediyl] and PC70BM. This research is significant for the development of more efficient solar energy harvesting technologies (Weixia Lan et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-ethylhexoxycarbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDSLBVSSOQSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25425-73-4 (hydrochloride salt) | |
Record name | Mono-(2-ethylhexyl)phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2025680 | |
Record name | MEHP | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992), Solid | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Monoethylhexyl phthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
greater than 572 °F at 760 mmHg (NTP, 1992) | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid | |
CAS RN |
4376-20-9 | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mono(2-ethylhexyl) phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4376-20-9 | |
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Record name | Mono-(2-ethylhexyl)phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEHP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-ethylhexyl) hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MONO(ETHYLHEXYL) PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2EWB60RT | |
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Record name | Monoethylhexyl phthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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